2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
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Overview
Description
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the fluorophenyl group enhances the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is typically carried out under microwave irradiation at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups to the fluorophenyl moiety.
Scientific Research Applications
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. The compound is known to act as an inhibitor of certain enzymes, such as Janus kinase 1 and Janus kinase 2 . By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Exhibits significant enzyme inhibition activities and is used in drug design.
Uniqueness
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is unique due to the presence of the fluorophenyl group, which enhances its pharmacokinetic properties. This makes it a valuable candidate for drug development compared to other similar compounds.
Biological Activity
2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine (CAS No. 1368316-60-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H8FN3O2
- Molecular Weight : 257.22 g/mol
- IUPAC Name : this compound
- CAS Number : 1368316-60-2
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent.
Antifungal Activity
In a study assessing antifungal properties against Rhizoctonia solani, derivatives of triazolo compounds exhibited varying degrees of effectiveness. While specific data for the compound is limited, related triazolo derivatives have shown promising antifungal activity with EC50 values indicating their potency against fungal pathogens .
Enzyme Inhibition
The compound is believed to interact with specific enzymes and receptors, potentially inhibiting their activity. For instance, similar triazolo derivatives have been studied for their ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain pathways. The SAR analysis of these compounds suggests that modifications can enhance selectivity and potency against target enzymes .
Structure-Activity Relationships (SAR)
The presence of the fluorinated phenyl group in this compound significantly influences its pharmacokinetic properties. This modification can enhance lipophilicity and improve cellular uptake and bioavailability compared to non-fluorinated analogs .
Comparative Analysis of Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine | Structure | Enhanced chemical properties due to the fluorinated group |
6-chloro-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | Structure | Exhibits potent enzyme inhibition capabilities |
Case Studies
Several case studies have highlighted the biological activity of triazolo derivatives:
- Antifungal Activity Evaluation : A series of triazolo derivatives were synthesized and tested for antifungal activity against Rhizoctonia solani. The most potent compound exhibited an EC50 value of 6.57 µg/mL .
- Inhibition of Adenylyl Cyclase : Research demonstrated that certain triazolo derivatives could selectively inhibit AC1 with IC50 values as low as 1.4 µM. This inhibition is crucial for developing treatments for chronic pain conditions .
- Optimization Studies : The optimization of various analogs has led to improved potency and selectivity for specific biological targets. For instance, modifications to the phenyl ring structure have shown significant effects on biological activity .
Properties
Molecular Formula |
C12H9FN4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C12H9FN4/c13-10-4-2-1-3-9(10)12-15-11-7-8(14)5-6-17(11)16-12/h1-7H,14H2 |
InChI Key |
VFNARCIMSOMHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=CC(=CC3=N2)N)F |
Origin of Product |
United States |
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